molecular formula C11H9F2NO2 B1455226 6-(Difluoromethoxy)-2-methylquinolin-4-ol CAS No. 56716-96-2

6-(Difluoromethoxy)-2-methylquinolin-4-ol

Cat. No.: B1455226
CAS No.: 56716-96-2
M. Wt: 225.19 g/mol
InChI Key: DPVCGBRFNUBGIY-UHFFFAOYSA-N
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Description

6-(Difluoromethoxy)-2-methylquinolin-4-ol is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethoxy group in this compound enhances its lipophilicity and can influence its biological activity.

Scientific Research Applications

6-(Difluoromethoxy)-2-methylquinolin-4-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Difluoromethoxy)-2-methylquinolin-4-ol typically involves the introduction of the difluoromethoxy group into the quinoline scaffold. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the formation of a C–CF2H bond, which can be achieved using various difluoromethylation reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The specific conditions and reagents used can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethoxy)-2-methylquinolin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 6-(Difluoromethoxy)-2-methylquinolin-4-ol involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to its targets, potentially leading to increased biological activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(Difluoromethoxy)-2-methylquinolin-4-ol include other quinoline derivatives with different substituents, such as:

Uniqueness

The presence of the difluoromethoxy group in this compound makes it unique compared to other similar compounds. This group can influence the compound’s lipophilicity, binding affinity, and overall biological activity, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

6-(difluoromethoxy)-2-methyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO2/c1-6-4-10(15)8-5-7(16-11(12)13)2-3-9(8)14-6/h2-5,11H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPVCGBRFNUBGIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC(=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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